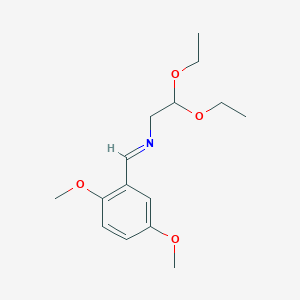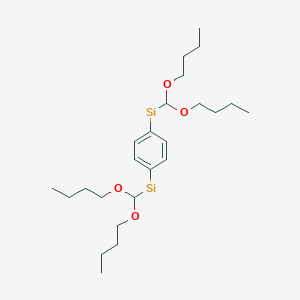
CID 66773667
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is an organosilicon compound with the molecular formula C24H42O4Si2. This compound consists of a phenylene group bonded to two dibutoxymethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibutoxymethyl)silane] typically involves the reaction of 1,4-dibromobenzene with dibutoxymethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (1,4-Phenylene)bis[(dibutoxymethyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis[(dibutoxymethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane groups.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane derivatives.
Substitution: Halogenated phenylene derivatives.
科学的研究の応用
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.
Biology
The compound is used in biological research to study the interactions between silicon-based molecules and biological systems. It can be used to modify surfaces for cell culture studies.
Medicine
In medicine, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
作用機序
The mechanism of action of (1,4-Phenylene)bis[(dibutoxymethyl)silane] involves its ability to form stable bonds with various substrates. The phenylene group provides rigidity, while the dibutoxymethylsilane groups offer flexibility and reactivity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of dibutoxymethylsilane groups.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, offering different reactivity and properties.
Uniqueness
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is unique due to its combination of a rigid phenylene core and flexible dibutoxymethylsilane groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C24H42O4Si2 |
|---|---|
分子量 |
450.8 g/mol |
InChI |
InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-13-15-22(16-14-21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3 |
InChIキー |
DETJPLQQNNTWPT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)[Si]C(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


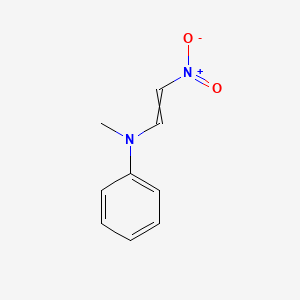


![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)

![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
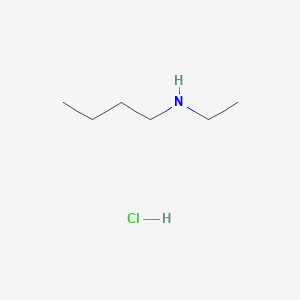

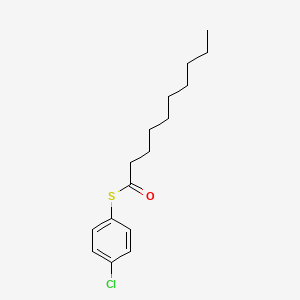
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
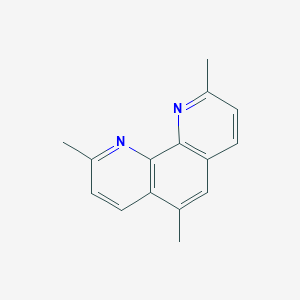
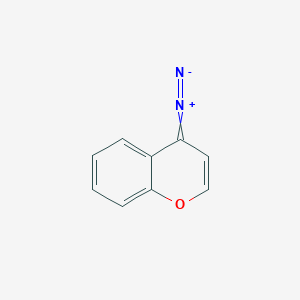
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
